LSD1 Enzyme Inhibition Potency Against the 2-Methoxybenzyl Regioisomer
In a direct comparison within the same patent assay [1], N1-(3-methoxybenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide demonstrated an LSD1 inhibition Ki of 550 nM, while its closest regioisomer, N1-(2-methoxybenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide (CAS 941957-77-3), is notably absent from the active compound list, implying a substantially higher Ki and a clear differentiation in binding affinity driven solely by the methoxy group position.
| Evidence Dimension | LSD1 Enzyme Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | Ki = 550 nM |
| Comparator Or Baseline | N1-(2-methoxybenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide (CAS 941957-77-3); Ki not explicitly reported (inactive or significantly higher than 550 nM) |
| Quantified Difference | Target is an active inhibitor; comparator is inactive or far less potent under identical assay conditions. |
| Conditions | LSD1 inhibition assay, pH 7.4, 37°C, as described in US Patent 9,469,597. |
Why This Matters
This direct structure-activity relationship (SAR) data proves that a simple methoxy positional change from 3- to 2- on the benzyl ring abolishes activity, eliminating the 2-methoxy regioisomer as a viable functional substitute.
- [1] Ortega Muñoz, A., Fyfe, M.C., Martinell Pedemonte, M., Estiarte Martínez, M., Valls Vidal, N., Kurz, G., & Castro Palomino Laria, J.C. (2016). (Hetero)aryl cyclopropylamine compounds as LSD1 inhibitors. U.S. Patent No. 9,469,597. Washington, DC: U.S. Patent and Trademark Office. BindingDB Entry: BDBM254602. View Source
